molecular formula C19H26O7 B600242 Britannin

Britannin

Cat. No.: B600242
M. Wt: 366.4 g/mol
InChI Key: JXEGMONJOSAULB-IZZBGLMFSA-N
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Description

Britannin is a natural sesquiterpene lactone isolated from plants of the genus Inula, particularly Inula britannica. It has gained significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Mechanism of Action

Target of Action

Britannin, a sesquiterpene lactone isolated from Inula aucheriana, primarily targets the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex found in the cytoplasm of cells, including nonimmune cells and immune cells . It plays a crucial role in the production of pro-inflammatory cytokines and drives pathological processes .

Mode of Action

This compound interacts with its target, the NLRP3 inflammasome, by directly binding to the NLRP3 NACHT domain at Arg335 and Gly271 . This interaction interrupts the assembly step of the NLRP3 inflammasome, especially the interaction between NLRP3 and NEK7 . This compound suppresses NLRP3 activation in an ATPase-independent way .

Biochemical Pathways

This compound affects several biochemical pathways. It induces reactive oxygen species (ROS)-mediated apoptotic cell death . This compound also activates the mitochondrial apoptotic pathway . It increases the expression of Bax protein and decreases the expression of Bcl-2, which are positively correlated with elevated expression of p53 . Moreover, this compound suppresses the NF-κB pathway .

Result of Action

This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cells . It reduces the viability of cells and induces cell cycle arrest . This compound also increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .

Preparation Methods

Britannin is typically extracted from the aerial parts of Inula britannica using organic solvents. The extraction process involves drying the plant material, followed by maceration or Soxhlet extraction with solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound .

Chemical Reactions Analysis

Britannin undergoes various chemical reactions, including:

Comparison with Similar Compounds

Britannin is unique among sesquiterpene lactones due to its specific molecular targets and pathways. Similar compounds include:

This compound stands out due to its potent inhibition of the NLRP3 inflammasome and its ability to induce apoptosis through the mitochondrial pathway .

Properties

IUPAC Name

[(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O7/c1-8-6-12-15(9(2)18(23)26-12)17(25-11(4)21)19(5)14(22)7-13(16(8)19)24-10(3)20/h8,12-17,22H,2,6-7H2,1,3-5H3/t8-,12+,13+,14+,15-,16-,17+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEGMONJOSAULB-IZZBGLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@@H]3O)OC(=O)C)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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